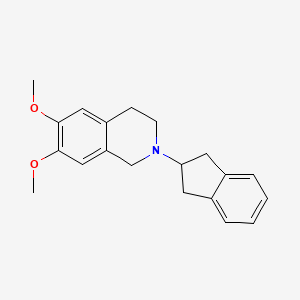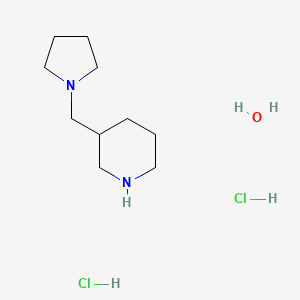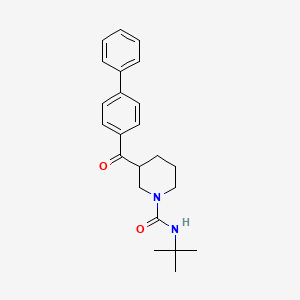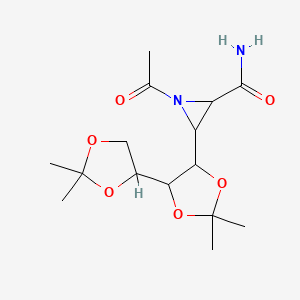
2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, also known as L-745,870, is a selective dopamine D4 receptor antagonist. The compound has been extensively studied for its potential applications in neurological and psychiatric disorders.
作用機序
2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline acts as a selective antagonist of dopamine D4 receptors. By blocking the activity of these receptors, 2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can modulate the release of dopamine in various regions of the brain. The precise mechanism of action of 2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is thought to involve the regulation of dopamine signaling pathways in the brain.
Biochemical and Physiological Effects
2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to have a range of biochemical and physiological effects. In preclinical studies, the compound has been shown to modulate dopamine release in various regions of the brain, including the striatum and prefrontal cortex. 2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has also been shown to improve cognitive performance in animal models of ADHD and schizophrenia. Additionally, 2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to reduce drug-seeking behavior in animal models of addiction.
実験室実験の利点と制限
2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several advantages for use in lab experiments. The compound has a high affinity for dopamine D4 receptors, making it a useful tool for studying the role of these receptors in various physiological and pathological conditions. Additionally, the synthesis of 2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been optimized to produce high yields and purity, making it suitable for use in a wide range of research applications.
One limitation of 2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is its selectivity for dopamine D4 receptors. While this selectivity makes it a useful tool for studying the role of these receptors in various conditions, it also limits its potential applications in other areas of research.
将来の方向性
For research on 2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline include exploring its potential therapeutic applications and developing new compounds that target dopamine D4 receptors.
合成法
The synthesis of 2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves a multi-step process that starts with the reaction of 2-hydroxy-3-methoxybenzaldehyde with 2,3-dihydroindene in the presence of a base. The resulting product is then subjected to a series of reactions, including a Pictet-Spengler reaction, to yield the final compound. The synthesis of 2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been optimized to produce high yields and purity, making it suitable for research applications.
科学的研究の応用
2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential applications in neurological and psychiatric disorders. The compound has been shown to have a high affinity for dopamine D4 receptors, making it a useful tool for studying the role of these receptors in various physiological and pathological conditions. 2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been used in preclinical studies to investigate its potential therapeutic effects in conditions such as schizophrenia, attention deficit hyperactivity disorder (ADHD), and drug addiction.
特性
IUPAC Name |
2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-22-19-11-16-7-8-21(13-17(16)12-20(19)23-2)18-9-14-5-3-4-6-15(14)10-18/h3-6,11-12,18H,7-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBHVDZTGVKBCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C3CC4=CC=CC=C4C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5464607 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{[2-(4-bromophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B6136139.png)
![N-(4-bromophenyl)-2-[(2,4-dichlorophenyl)thio]acetamide](/img/structure/B6136146.png)
![1-[(1-{4-[3-(methoxymethyl)-1-pyrrolidinyl]-4-oxobutyl}-1H-tetrazol-5-yl)methyl]-4-methylpiperidine](/img/structure/B6136148.png)
![4-(1-naphthylmethyl)-3-{2-oxo-2-[4-(4-pyridinyl)-1-piperidinyl]ethyl}-2-piperazinone](/img/structure/B6136155.png)

![N-(3-isoxazolylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6136179.png)

![methyl [1-(1,3-benzothiazol-2-yl)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B6136202.png)
![2-({5-[4-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B6136204.png)
![3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B6136211.png)
![6-propyl-2-[(2,3,6-trichlorobenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B6136215.png)

![1-(4-methoxyphenyl)-4-[1-(2-thienylacetyl)-3-piperidinyl]piperazine](/img/structure/B6136233.png)
![2-{[2-(3-cyclohexylpropanoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B6136235.png)